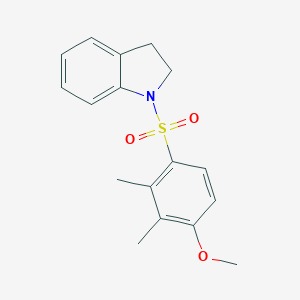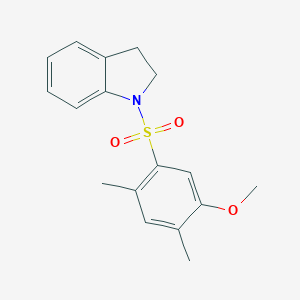
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as sulcotrione, is a selective herbicide that is widely used in agriculture. It is a member of the sulfonylurea family of herbicides, which are known for their high potency and low toxicity. Sulcotrione has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds.
Wirkmechanismus
Sulcotrione works by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to a disruption in the normal metabolic processes of the plant, ultimately resulting in its death. Sulcotrione is highly selective for plants, as the enzyme acetolactate synthase is not present in animals.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide are well-documented. As mentioned earlier, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide inhibits the enzyme acetolactate synthase, which leads to a disruption in the normal metabolic processes of the plant. This disruption can lead to a range of effects, including stunted growth, chlorosis, and eventually death. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
Sulcotrione has several advantages for use in lab experiments. It is highly potent, meaning that only small amounts are needed to achieve the desired effect. It is also highly selective for plants, meaning that it can be used to study the effects of acetolactate synthase inhibition on plant growth and development without affecting other organisms. However, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide does have some limitations. It is not effective against all weeds, and some weeds have developed resistance to sulfonylurea herbicides. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has a relatively short half-life in the environment, which can limit its effectiveness in field applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide. One area of interest is the development of new sulfonylurea herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of interest is the study of the effects of sulfonylurea herbicides on non-target organisms, including soil microorganisms and insects. Finally, there is interest in the development of new formulations of sulfonylurea herbicides that are more effective and environmentally friendly.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The resulting sulfonylurea is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is also high.
Wissenschaftliche Forschungsanwendungen
Sulcotrione has been extensively studied in the field of weed science. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Sulcotrione has also been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a tool in plant physiology research to study the role of the enzyme acetolactate synthase in plant growth and development.
Eigenschaften
Produktname |
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H19ClN2O3S |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-14-7-5-12(11(2)3)9-15(14)23(20,21)19-16-8-6-13(17)10-18-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
YXPAAOVESZYQDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)